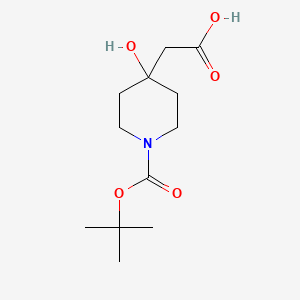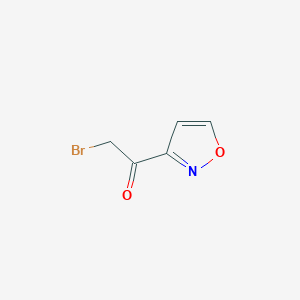![molecular formula C21H23N3O5S2 B2915492 (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321661-38-4](/img/structure/B2915492.png)
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
Thiazolidin-4-one acetate derivatives, similar in structure to the compound , have been synthesized and evaluated as aldose reductase inhibitors. These compounds have shown potential as novel drugs for the treatment of diabetic complications. The synthesis involves cyclocondensation of aroylthioureas with dimethylacetylene dicarboxylate, yielding compounds with significant inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications (Sher Ali et al., 2012).
Corrosion Inhibition
Thiazole derivatives have been investigated for their role in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds, through their adsorption on metal surfaces, show potential in preventing corrosion, indicating their importance in materials science and engineering (M. Quraishi & H. Sharma, 2005).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and shown to possess antimicrobial activity against various bacterial strains. These findings highlight the potential of thiazole derivatives in the development of new antimicrobial agents (N. Mishra et al., 2019).
Antitumor and Antioxidant Activities
Thiazolidine derivatives have been synthesized and investigated for their antitumor and antioxidant activities. Some derivatives displayed moderate antiproliferative activity against cancer cell lines and effective antioxidant activity, suggesting their potential in cancer therapy and protection against oxidative stress (A. Aly et al., 2012).
Synthetic Utility in Heterocyclic Chemistry
The thiazole moiety is a versatile unit in organic synthesis, useful for constructing various heterocyclic compounds. These compounds find applications across a range of fields, including drug discovery, material science, and as intermediates in organic synthesis (Lucija Pizzioli et al., 1998).
properties
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-13-10-14(2)19-17(11-13)24(12-18(25)29-5)21(30-19)22-20(26)15-6-8-16(9-7-15)31(27,28)23(3)4/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXJFBGXDLYWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)

![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2915422.png)

![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2915426.png)

